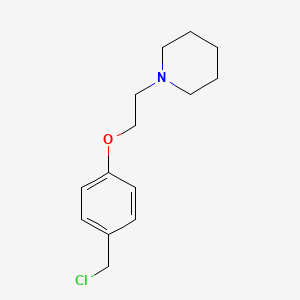
4-(2-Piperidin-1-yl-ethoxy)benzyl chloride
Cat. No. B8617043
Key on ui cas rn:
206550-68-7
M. Wt: 253.77 g/mol
InChI Key: CVXCWPZVOYBWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06358943B1
Procedure details


This material is prepared from the amino alcohol 1-[2-(4-Hydroxymethyl-phenoxy)-ethyl]piperidine by treatment with thionyl chloride in THF at 0° C. Resulting solid is used without further purification.
Name
amino alcohol 1-[2-(4-Hydroxymethyl-phenoxy)-ethyl]piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:5][CH:4]=1.NO.S(Cl)([Cl:22])=O>C1COCC1>[Cl:22][CH2:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:5][CH:4]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
amino alcohol 1-[2-(4-Hydroxymethyl-phenoxy)-ethyl]piperidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(OCCN2CCCCC2)C=C1.NO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Resulting solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC1=CC=C(OCCN2CCCCC2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
